molecular formula C4H9N5O5S B1417448 6-Hydroxy-2,4,5-triaminopyrimidine sulfate CAS No. 39267-74-8

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Cat. No.: B1417448
CAS No.: 39267-74-8
M. Wt: 239.21 g/mol
InChI Key: RSKNEEODWFLVFF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is an organic compound with the molecular formula C4H7N5O · H2SO4. It is a derivative of pyrimidine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyrimidine ring. This compound is typically found as a white crystalline powder and is soluble in water .

Preparation Methods

The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves multiple steps:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is unique due to its specific functional groups and their arrangement on the pyrimidine ring. Similar compounds include:

Properties

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1004-75-7 (Parent)
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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DSSTOX Substance ID

DTXSID80192518
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
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Molecular Weight

239.21 g/mol
Source PubChem
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CAS No.

39267-74-8, 35011-47-3
Record name 2,5,6-Triamino-4-hydroxypyrimidine sulfate
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1)
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Record name 2,5,6-Triamino-4-pyrimidinol sulfate
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Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)
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Record name 2,5,6-triaminopyrimidin-4(1H)-one sulphate
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Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5-triaminopyrimidine sulfate
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6-Hydroxy-2,4,5-triaminopyrimidine sulfate
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Reactant of Route 5
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Reactant of Route 6
6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Customer
Q & A

Q1: What is the significance of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in organic synthesis?

A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate serves as a crucial starting material in the synthesis of [8-13C]guanine []. This labeled guanine is valuable in research for tracing metabolic pathways and understanding biological processes involving this important purine base.

Q2: How is 2,4,5-Triamino-6-hydroxypyrimidine sulfate utilized in the synthesis of [8-13C]guanine?

A2: Instead of using the more complex [13C]-N-formylmorpholine, researchers discovered that reacting 2,4,5-Triamino-6-hydroxypyrimidine sulfate directly with morpholinium [13C]formate at 200°C yields [8-13C]guanine with high efficiency (80% yield) []. This method bypasses the isolation of intermediate compounds, simplifying the synthesis process. Importantly, mass spectrometry analysis confirmed that the 13C label from morpholinium [13C]formate is incorporated specifically at the 8-position of guanine without isotopic scrambling [].

Q3: Are there alternative methods to produce 2,4,5-Triamino-6-hydroxypyrimidine sulfate with potential advantages?

A3: Yes, a more environmentally friendly method for producing 2,4,5-triamino-6-hydroxypyrimidine sulfate has been developed []. This method uses catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxypyrimidine under neutral conditions, followed by acidification with sulfuric acid. This approach significantly reduces acid and alkali consumption compared to traditional methods, leading to lower production costs and a cleaner process [].

Q4: Besides guanine, can 2,4,5-Triamino-6-hydroxypyrimidine sulfate be used to synthesize other important biomolecules?

A4: Yes, the same principle applied to [8-13C]guanine synthesis can be extended to adenine production []. Reacting 4,5,6-triaminopyrimidine sulfate with morpholinium [13C]formate under similar conditions yields adenine with an 85% yield []. This highlights the versatility of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a building block for important purine bases.

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